molecular formula C13H9ClO2 B6317243 6-(3-Chlorophenyl)-2-formylphenol CAS No. 343603-88-3

6-(3-Chlorophenyl)-2-formylphenol

Cat. No.: B6317243
CAS No.: 343603-88-3
M. Wt: 232.66 g/mol
InChI Key: ZQDRIHGXANBKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Chlorophenyl)-2-formylphenol is an organic compound characterized by the presence of a chlorinated phenyl group and a formyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chlorophenyl)-2-formylphenol can be achieved through several methods. One common approach involves the formylation of 6-(3-chlorophenyl)phenol using a Vilsmeier-Haack reaction. This reaction typically employs dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction is carried out under controlled conditions to ensure the selective formylation of the phenol ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Vilsmeier-Haack reactions with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chlorophenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 6-(3-Chlorophenyl)-2-carboxyphenol.

    Reduction: 6-(3-Chlorophenyl)-2-hydroxymethylphenol.

    Substitution: 6-(3-Methoxyphenyl)-2-formylphenol.

Scientific Research Applications

6-(3-Chlorophenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-Chlorophenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the chlorinated phenyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-2-formylphenol
  • 6-(2-Chlorophenyl)-2-formylphenol
  • 6-(3-Bromophenyl)-2-formylphenol

Uniqueness

6-(3-Chlorophenyl)-2-formylphenol is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(3-chlorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-5-1-3-9(7-11)12-6-2-4-10(8-15)13(12)16/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDRIHGXANBKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452207
Record name 6-(3-CHLOROPHENYL)-2-FORMYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343603-88-3
Record name 6-(3-CHLOROPHENYL)-2-FORMYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.